molecular formula C13H16O2S B14559236 (Hept-6-yne-1-sulfonyl)benzene CAS No. 61772-06-3

(Hept-6-yne-1-sulfonyl)benzene

Cat. No.: B14559236
CAS No.: 61772-06-3
M. Wt: 236.33 g/mol
InChI Key: XPDDFAJWPCTYAG-UHFFFAOYSA-N
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Description

(Hept-6-yne-1-sulfonyl)benzene is an organosulfur compound characterized by the presence of a sulfonyl group attached to a benzene ring and a hept-6-yne chain. This compound belongs to the class of sulfones, which are known for their versatility in synthetic chemistry and their presence in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Hept-6-yne-1-sulfonyl)benzene typically involves the halosulfonylation of alkynes. This method is favored due to its efficiency and the ability to produce highly substituted alkenes in a one-pot manner without the need for intermediate isolation . The reaction conditions often involve the use of halogenating agents and sulfonyl chlorides under controlled temperatures and pressures.

Industrial Production Methods: Industrial production of this compound may involve large-scale halosulfonylation processes, utilizing readily available and inexpensive starting materials. The process is designed to be cleaner and more environmentally friendly compared to traditional methods that rely on multi-step sequences .

Chemical Reactions Analysis

Types of Reactions: (Hept-6-yne-1-sulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(Hept-6-yne-1-sulfonyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Hept-6-yne-1-sulfonyl)benzene involves its interaction with molecular targets through its sulfonyl and alkyne groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s electrophilic nature allows it to participate in reactions with nucleophiles, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Uniqueness: (Hept-6-yne-1-sulfonyl)benzene is unique due to its combination of a benzene ring and a hept-6-yne chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications .

Properties

CAS No.

61772-06-3

Molecular Formula

C13H16O2S

Molecular Weight

236.33 g/mol

IUPAC Name

hept-6-ynylsulfonylbenzene

InChI

InChI=1S/C13H16O2S/c1-2-3-4-5-9-12-16(14,15)13-10-7-6-8-11-13/h1,6-8,10-11H,3-5,9,12H2

InChI Key

XPDDFAJWPCTYAG-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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